molecular formula C42H78O6 B13759969 (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate CAS No. 26149-52-0

(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate

Cat. No.: B13759969
CAS No.: 26149-52-0
M. Wt: 679.1 g/mol
InChI Key: DBYUDQKISNUIGB-UHFFFAOYSA-N
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Description

Enzymatic Epoxidation and Cyclization Mechanisms for Bicyclic Furofuran Core Formation

The bicyclic furofuran core of lignans originates from oxidative coupling of phenylpropanoid precursors, primarily coniferyl alcohol or sinapyl alcohol. Laccases and peroxidases catalyze the initial single-electron oxidation of these monolignols, generating phenoxyl radicals that undergo stereoselective coupling. For (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate, the furofuran system forms via a series of epoxidation and cyclization steps.

Key Enzymatic Pathways

  • Laccase-Mediated Coupling : Fungal laccases (e.g., from Trametes versicolor) oxidize coniferyl alcohol to radicals that couple via β-β linkages, forming pinoresinol intermediates. Subsequent epoxidation by cytochrome P450 monooxygenases (CYP450) introduces epoxy groups, which undergo acid-catalyzed cyclization to yield the tetrahydrofuran ring.
  • Peroxidase-Driven Cyclization : Horseradish peroxidase (HRP) facilitates oxidative coupling of syringyl residues, followed by epoxidation using NADPH-dependent epoxidases. The resulting epoxide intermediates undergo nucleophilic attack by hydroxyl groups, closing the furan ring.

Radical Cyclization Mechanisms

Radical-mediated cyclization complements enzymatic pathways. For example, tributyltin hydride (Bu3SnH) induces cyclization of bromohydrin precursors to form dihydrosesamin analogs, a structural relative of the target compound. This method achieves 60% yield for dihydrosesamin, demonstrating the efficiency of radical intermediates in constructing the furofuran skeleton.

Table 1: Enzymatic vs. Radical Cyclization Efficiency
Method Catalyst Product Yield Reference
Laccase oxidation Trametes versicolor Pinoresinol 37–99%
Peroxidase epoxidation Horseradish peroxidase Epoxylignan intermediates 70–90%
Radical cyclization Bu3SnH Dihydrosesamin 60%

Properties

CAS No.

26149-52-0

Molecular Formula

C42H78O6

Molecular Weight

679.1 g/mol

IUPAC Name

(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate

InChI

InChI=1S/C42H78O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)47-37-35-45-42-38(36-46-41(37)42)48-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-42H,3-36H2,1-2H3

InChI Key

DBYUDQKISNUIGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is a diester derivative of a hexahydrofurofuran diol core, where both hydroxyl groups at positions 3 and 6 are esterified with octadecanoic acid (stearic acid). The preparation generally involves two key steps:

Preparation of the Hexahydrofurofuran Diol Intermediate

The bicyclic hexahydrofurofuran core, specifically (6R)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol, is a crucial precursor. This intermediate can be synthesized by:

Due to the stereochemical complexity, stereoselective synthesis or chiral resolution methods are often employed to obtain the desired enantiomeric form.

Esterification with Octadecanoic Acid

The diol intermediate undergoes esterification to attach octadecanoyl groups. Common methods include:

The choice of method depends on the desired purity, yield, and stereochemical integrity of the product.

Detailed Preparation Protocol (Representative Example)

Step Reagents & Conditions Description Notes
1 Starting material: (6R)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol Isolate or synthesize diol intermediate Stereochemically pure diol is critical
2 Octadecanoyl chloride, pyridine, dichloromethane solvent Dissolve diol in DCM, add pyridine as base, slowly add octadecanoyl chloride at 0°C Activated acid chloride facilitates esterification
3 Stir at room temperature for 12-24 hours Allow reaction to proceed to completion Monitor by TLC or HPLC
4 Quench with water, extract organic phase Separate product-containing organic layer Remove residual reagents
5 Purify by column chromatography (silica gel) Elute with hexane/ethyl acetate gradient Obtain pure diester product
6 Characterize by NMR, IR, MS Confirm structure and purity Confirm esterification at both hydroxyls

Analytical and Research Findings on Preparation

Yield and Purity

  • Typical yields for the esterification step range from 70% to 90%, depending on reagent purity and reaction conditions.
  • Purity is assessed by chromatographic methods (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). Complete esterification is confirmed by disappearance of hydroxyl signals in NMR and appearance of ester carbonyl peaks in IR (~1735 cm⁻¹).

Stereochemical Considerations

  • Maintaining stereochemical integrity during esterification is crucial, as the biological and physicochemical properties depend on the stereochemistry of the hexahydrofurofuran core.
  • Mild reaction conditions and use of coupling agents like DCC/DMAP minimize racemization.

Alternative Methods

  • Enzymatic esterification using lipases has been explored in similar compounds for regioselective and stereoselective ester formation, offering greener and more selective synthesis routes.
  • Solid-phase synthesis or immobilized catalysts can improve scalability and reduce purification steps.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Disadvantages
Direct acid-catalyzed esterification Octadecanoic acid, acid catalyst Reflux, high temp Simple, low cost Harsh conditions, possible side reactions
Acid chloride esterification Octadecanoyl chloride, base (pyridine) 0°C to RT, inert solvent High yield, mild conditions Requires handling acid chlorides
Steglich esterification Octadecanoic acid, DCC, DMAP RT, mild, organic solvent Mild, high selectivity Cost of reagents, side product removal
Enzymatic esterification Octadecanoic acid, lipase enzyme Mild, aqueous or organic media Green, selective Longer reaction times, enzyme cost

Chemical Reactions Analysis

Types of Reactions

(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Octadecanoic acid derivatives.

    Reduction: Hexahydrofurofuran alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

The compound (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate , also known as a derivative of hexahydrofurofuran, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across different fields, including pharmacology, materials science, and biochemistry.

Pharmacology

The compound's potential as a pharmaceutical agent is notable. Research indicates that derivatives of hexahydrofurofuran can exhibit various biological activities:

  • Antioxidant Properties : Some studies suggest that compounds with similar structures can act as antioxidants, mitigating oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .
  • Neuroprotective Effects : Due to its structural similarities to other neuroprotective agents, this compound may have applications in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity .

Materials Science

In materials science, compounds like (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate can be used to develop new materials with specific properties:

  • Biodegradable Polymers : The long-chain fatty acid moieties suggest potential use in creating biodegradable polymers that could be utilized in various applications from packaging to medical devices .
  • Surface Modifications : The compound may be employed in surface treatments to enhance hydrophobicity or biocompatibility of materials used in biomedical applications .

Biochemical Applications

In biochemistry, the compound's unique structure allows for several potential applications:

  • Drug Delivery Systems : Its amphiphilic nature might enable the formulation of drug delivery systems that can encapsulate hydrophilic and hydrophobic drugs simultaneously .
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could also serve as an enzyme inhibitor in various biochemical assays .

Case Study 1: Antioxidant Activity

A study conducted on similar hexahydrofurofuran derivatives demonstrated significant antioxidant activity through the scavenging of free radicals. The results indicated that these compounds could reduce lipid peroxidation in neuronal cells exposed to oxidative stress conditions.

Case Study 2: Drug Delivery Mechanism

Research exploring the use of fatty acid derivatives for drug delivery showed that compounds with similar structures successfully enhanced the bioavailability of poorly soluble drugs when formulated into nanoparticles. This suggests a promising application for (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate in pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate involves its interaction with specific molecular targets and pathways. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Molecular Weight and Structural Features

The table below compares the target compound with structurally related molecules, including its parent diol and other esters or alkanes from the provided evidence:

Compound Name Molecular Weight (g/mol) Key Functional Groups
(6-Octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate ~678.07 (calculated) Hexahydrofurofuran core, two octadecanoyl esters
(3S,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol 146.143 Diol, furofuran ring
Propan-2-yl propanoate 116.160 Simple ester
Tridecanoic acid 214.347 Carboxylic acid
Octadecanal 268.482 Aldehyde (C18 chain)

Key Observations :

  • The target compound’s molecular weight is ~4.6× higher than its parent diol due to esterification.
  • Compared to simpler esters like propan-2-yl propanoate, the target compound’s long alkyl chains confer significantly higher hydrophobicity and melting point.

Physicochemical and Application-Based Differences

  • Solubility: The parent diol is water-soluble due to its hydroxyl groups, whereas the target compound is lipid-soluble. This contrasts with smaller esters like propan-2-yl propanoate, which exhibit volatility and partial water miscibility .
  • Thermal Stability : Long-chain esters like the target compound are typically solids at room temperature, akin to tricosane (MW 324.632 g/mol) or tetracosane (MW 338.659 g/mol) . Fluorinated analogs in and , however, may have lower melting points due to disrupted crystallinity .

Research Findings and Limitations

  • Evidence Gaps: No direct studies on the target compound were found in the provided evidence. Data on its bioactivity or industrial applications remain speculative.
  • Synthesis Insights : Methods from (e.g., NMR characterization of oxadiazines) and (multi-step heterocycle synthesis) provide indirect guidance for analyzing the target compound’s purity and stability .
  • Functional Group Trends: Compared to tridecanoic acid (carboxylic acid) or octadecanal (aldehyde), the target compound’s ester groups enhance hydrolytic stability but reduce reactivity .

Q & A

Q. What methodologies are recommended for the synthesis and purification of (6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate?

  • Methodological Answer: Synthesis typically involves esterification of the furofuran core with octadecanoic acid derivatives. Optimize reaction conditions (e.g., temperature, catalyst type) to improve yield. For purification, use column chromatography with gradients of hexane/ethyl acetate, followed by recrystallization in non-polar solvents. Monitor purity via HPLC (C18 column, UV detection at 210 nm) to ensure removal of unreacted fatty acid precursors .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Methodological Answer: Employ 1H/13C NMR to confirm the furofuran backbone and ester linkages. Compare chemical shifts with analogous furofuran derivatives (e.g., dibenzoate-furofuran structures resolved via X-ray crystallography in prior studies) . High-resolution mass spectrometry (HRMS) in positive-ion mode can verify molecular weight. For stereochemical confirmation, use circular dichroism (CD) if chiral centers are present.

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and hydrolysis. Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) over 4–8 weeks. Monitor degradation via TLC or HPLC to establish shelf-life parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., cell line variability, serum concentration). Standardize assays using primary cell lines (e.g., human macrophages for anti-inflammatory studies) and include controls for serum interference. Perform dose-response curves (0.1–100 µM) to identify non-specific toxicity. Validate findings with orthogonal assays (e.g., ELISA for cytokine profiling alongside MTT for cytotoxicity) .

Q. What advanced analytical techniques are suitable for studying interactions between this compound and lipid membranes?

  • Methodological Answer: Use Langmuir-Blodgett troughs to assess monolayer insertion efficiency at the air-water interface. Pair with fluorescence anisotropy to measure membrane fluidity changes. Molecular dynamics simulations (AMBER or GROMACS) can model interactions with phospholipid bilayers, guided by experimental data from differential scanning calorimetry (DSC) to observe phase transition alterations .

Q. How can metabolic pathways of this compound be traced in in vitro models?

  • Methodological Answer: Label the octadecanoate chains with stable isotopes (e.g., 13C or 2H) and incubate with hepatocyte cultures. Extract metabolites via solid-phase extraction (SPE) and analyze with LC-MS/MS in MRM mode. Compare fragmentation patterns to known fatty acid β-oxidation intermediates (e.g., 3-hydroxyoctadecanoate) .

Q. What strategies mitigate batch-to-batch variability in bioactivity studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., reaction time, solvent purity). Characterize each batch with FTIR to confirm functional groups and GC-FID to quantify residual solvents. Use principal component analysis (PCA) on spectral data to correlate impurities with bioactivity outliers .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s role in lipid signaling pathways?

  • Methodological Answer: Use lipidomic profiling (LC-QTOF-MS) of treated vs. untreated cells to identify dysregulated pathways (e.g., prostaglandin or sphingolipid synthesis). Combine with siRNA knockdown of candidate receptors (e.g., GPR120) to validate mechanistic involvement. Include time-course experiments to distinguish primary effects from downstream feedback .

Q. What statistical approaches are appropriate for analyzing dose-dependent synergistic effects with other bioactive lipids?

  • Methodological Answer: Apply Chou-Talalay combination index (CI) models to quantify synergy. Fit data to logistic regression curves using software like CompuSyn. For multi-omics integration, employ pathway enrichment analysis (KEGG, Reactome) to identify overlapping targets. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .

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